molecular formula C6H5F2NO2S B1591649 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS No. 891487-47-1

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1591649
CAS No.: 891487-47-1
M. Wt: 193.17 g/mol
InChI Key: QGONKCJMYNMTGB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the difluoromethylation of a thiazole precursor. One common method is the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of metal-based catalysts and optimized reaction conditions can further improve the yield and selectivity of the difluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophilic reagents like amines (RNH₂).

Major Products:

Scientific Research Applications

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
  • 4-(Chloromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
  • 4-(Bromomethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl analog, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor capability, making it a versatile moiety in drug design .

Properties

IUPAC Name

4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONKCJMYNMTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587393
Record name 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891487-47-1
Record name 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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